

Comprehensive Spectral Analysis Guide: 2-Bromo-5-chloro-1-methyl-3-nitrobenzene

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Compound of Interest

Compound Name: 2-Bromo-5-chloro-1-methyl-3-nitrobenzene

CAS No.: 631910-13-9

Cat. No.: B6329138

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Executive Summary & Compound Identification[1]

Target Analyte: **2-Bromo-5-chloro-1-methyl-3-nitrobenzene** CAS Registry Number: 631910-13-9 Molecular Formula:

Molecular Weight: 250.48 g/mol

This technical guide provides a rigorous structural elucidation framework for **2-Bromo-5-chloro-1-methyl-3-nitrobenzene**. As a poly-substituted aromatic system containing mixed halogens and a nitro group, this compound presents a unique spectroscopic signature. The following protocols and data interpretations are designed to serve as a self-validating system, allowing researchers to distinguish this specific regioisomer from potential synthetic byproducts (e.g., the 4-nitro or 6-nitro isomers).

Mass Spectrometry (MS): The Isotopic Fingerprint

For halogenated aromatics, Mass Spectrometry is the primary tool for confirming elemental composition. The interaction between Bromine (

) and Chlorine (

) creates a distinct isotopic envelope that serves as a definitive confirmation of the halogen count.

Theoretical Isotope Distribution

The molecular ion (

) will not be a single peak but a cluster. The relative intensities are governed by the natural abundance of isotopes:

- Bromine:
- Chlorine:

Predicted Ion Cluster (m/z):

- M (249): Contains

and

. (Base Peak relative intensity ~100%)

- M+2 (251): Contains (

) AND (

).

- Calculated Intensity: High (approx 130-135% of M). This peak combines the contributions of the heavier Br and the heavier Cl.

- M+4 (253): Contains

and

.

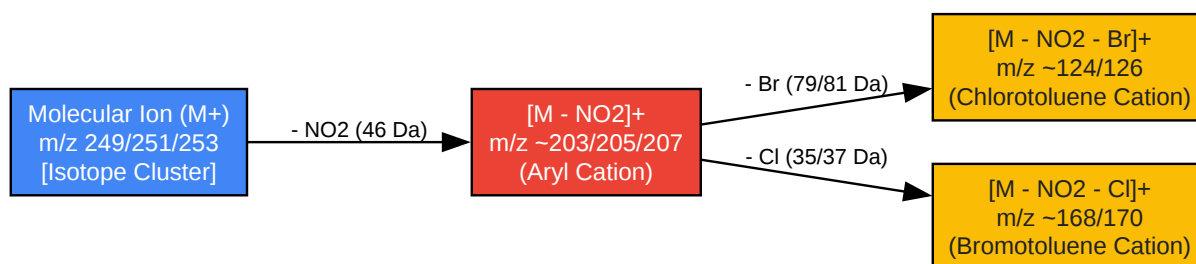
- Calculated Intensity: Lower (approx 30-35% of M).

Fragmentation Pathway (EI Source)

Under Electron Ionization (70 eV), the molecule undergoes characteristic fragmentation.

- Loss of NO_2
: Aromatic nitro compounds characteristically lose the nitro group to form a phenonium ion.
- Loss of Halogens
: Subsequent loss of Cl or Br radicals.

Visualization: MS Fragmentation Logic



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Figure 1: Predicted fragmentation pathway for **2-Bromo-5-chloro-1-methyl-3-nitrobenzene** under EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][5]

NMR provides the regiochemical proof required to confirm the positions of the substituents. The specific challenge here is distinguishing the 3-nitro isomer from other potential isomers (4-nitro or 6-nitro).

H NMR Analysis (Proton)

Solvent:

or

Reference: TMS (0.00 ppm)

The molecule has two aromatic protons at positions 4 and 6. Their chemical environment is distinct due to the shielding/deshielding effects of neighbors.

Position	Proton	Predicted Shift (, ppm)	Multiplicity	Coupling Constant ()	Assignment Logic (Causality)
C-1		2.45 - 2.55	Singlet (s)	N/A	Benzylic methyl. Slightly deshielded by ortho-Br.
C-4		7.60 - 7.75	Doublet (d)		Most Deshielded. Located between two electron-withdrawing groups (and). The nitro group exerts a strong deshielding cone effect.
C-6		7.30 - 7.45	Doublet (d)		Located between and . The methyl group is electron-donating, shielding this proton relative to H4.

Critical Validation Step: The observation of a meta-coupling constant ($\sim 2.0 - 2.5$ Hz) between H4 and H6 is the "Go/No-Go" signal.

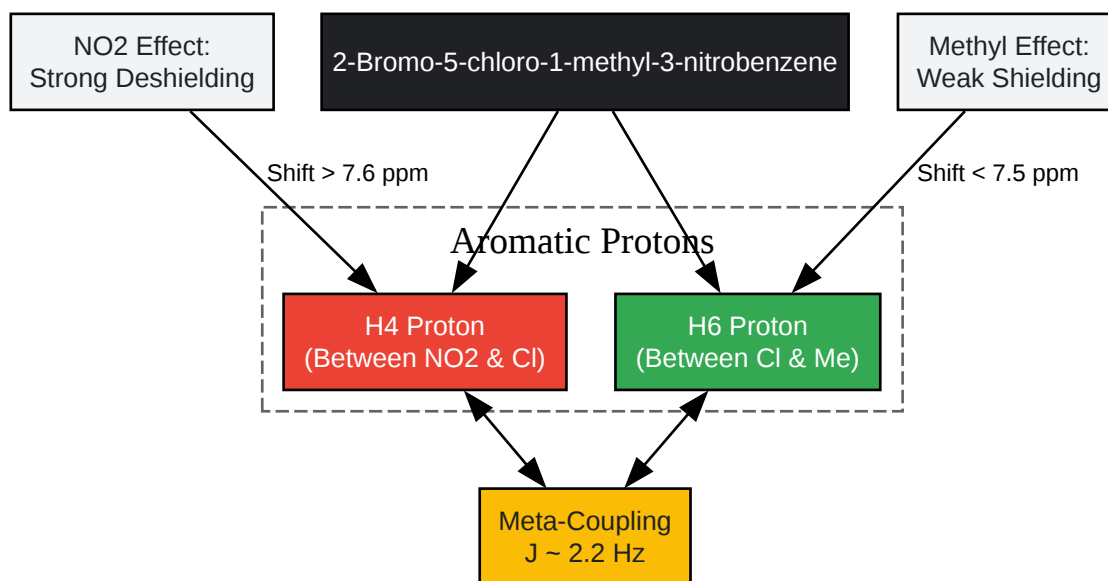
- If Para-coupling (0-1 Hz) is seen: You likely have the 4-nitro isomer (where protons are para).
- If Ortho-coupling (8 Hz) is seen: You have a different substitution pattern entirely.

C NMR Analysis (Carbon)

Predicted Peaks (Broadband Decoupled):

- Methyl Carbon: $\sim 20-23$ ppm.
- Aromatic C-NO₂ (C3): $\sim 148-152$ ppm (Deshielded, quaternary).
- Aromatic C-Cl (C5): $\sim 130-135$ ppm (Quaternary).
- Aromatic C-Br (C2): $\sim 115-120$ ppm (Quaternary, shielded by heavy atom effect).
- Aromatic C-Me (C1): $\sim 138-142$ ppm (Quaternary).
- Aromatic C-H (C4, C6): $\sim 125-135$ ppm (Methine carbons).

Visualization: NMR Assignment Logic



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Figure 2: Logic flow for assigning aromatic protons based on substituent electronic effects.

Infrared Spectroscopy (IR)[1]

IR is used primarily for functional group verification and purity assessment (checking for hydroxyls or amines which would indicate degradation).

Functional Group	Wavenumber ()	Mode	Notes
Nitro ()	1530 - 1550	Asymmetric Stretch	Very strong, characteristic band.
Nitro ()	1340 - 1360	Symmetric Stretch	Strong band.
Aromatic C=C	1450, 1600	Ring Stretch	Typical benzene backbone vibrations.
C-H (Aromatic)	3050 - 3100	Stretch	Weak intensity, above 3000.
C-H (Methyl)	2920 - 2980	Stretch	Weak intensity, below 3000.
C-Cl / C-Br	600 - 800	Stretch	Fingerprint region. Useful for comparison with standard.

Experimental Protocols

To ensure data integrity (Trustworthiness), follow these standardized preparation methods.

NMR Sample Preparation

- Mass: Weigh 5-10 mg of the solid compound.

- Solvent: Dissolve in 0.6 mL of (Chloroform-d) containing 0.03% TMS.
 - Note: If solubility is poor, use , but expect solvent peaks at 2.50 ppm (which may overlap with the methyl signal of the compound). is preferred to separate the compound's methyl peak (~2.5 ppm) from the solvent.
- Filtration: If the solution is cloudy, filter through a small glass wool plug into the NMR tube to improve shimming and resolution.

GC-MS Analysis Protocol

- Dilution: Prepare a 100 ppm solution in Dichloromethane (DCM) or Methanol.
- Column: Standard non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.
- Method:
 - Injector: 250°C, Split mode (20:1).
 - Oven: Start at 60°C (hold 1 min)
Ramp 20°C/min to 280°C
Hold 5 min.
 - MS Source: EI mode (70 eV), scan range 40-400 m/z.

References

- Sigma-Aldrich. **2-Bromo-5-chloro-1-methyl-3-nitrobenzene** Product Detail (CAS 631910-13-9). Accessed March 2026. [Link](#)
- ChemicalBook. **2-Bromo-5-nitrotoluene NMR Spectrum** (Reference for substituent effects). Accessed March 2026. [Link](#)

- BenchChem. Technical Guide to Halogenated Nitrobenzenes. Accessed March 2026. [Link](#)
- PubChem. Compound Summary: 2-Bromo-5-chloro-3-nitrotoluene. National Library of Medicine. [Link](#)
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